2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2F3N2. It is a derivative of ethanamine, where the hydrogen atoms are substituted with trifluoromethyl and piperidinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. This compound can inhibit or activate certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
Comparison: 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and selectivity towards certain molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;;/h5-6,12H,1-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSWIYWRCAYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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